3-Acetyl-2-hydroxy-6-methoxybenzaldehyde
Description
Contextual Significance of Substituted Benzaldehydes in Chemical Biology
Substituted benzaldehydes are a class of organic compounds that have garnered significant attention in chemical biology for their wide-ranging applications. These compounds serve as crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Their utility is underscored by their role as intermediates in the production of various bioactive compounds.
In the realm of medicinal chemistry, substituted benzaldehydes have been designed to act as allosteric modulators of hemoglobin. nih.govgoogle.com Certain derivatives have been shown to increase the oxygen affinity of hemoglobin, a property that could be beneficial in treating conditions like sickle cell disease. nih.gov The aldehyde functional group allows these molecules to form Schiff base linkages with the N-terminal valine residues of the α-chains of hemoglobin, thereby stabilizing the oxygenated state.
Furthermore, the synthesis of functionalized benzaldehydes is a key area of research, with methods being developed for their efficient one-pot synthesis. acs.orgrug.nl The development of such synthetic routes is crucial for creating a diverse library of substituted benzaldehydes for biological screening. The versatility of these compounds also extends to their use in the synthesis of radiolabeled molecules for positron emission tomography (PET), which are vital tools for mapping biological processes in the human body. acs.orgrug.nl
Overview of Research Trajectories for Related Acetyl-Hydroxy-Methoxybenzaldehyde Compounds
While direct research on 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde is sparse, studies on its isomers and structurally related compounds provide valuable insights into its potential biological activities. The research on these related molecules has followed several distinct trajectories, primarily focusing on their antimicrobial, insecticidal, and anticancer properties.
One significant area of investigation is the antifungal activity of hydroxy-methoxybenzaldehyde derivatives. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been shown to be an effective antifungal agent against Fusarium graminearum, a pathogen that affects wheat. nih.gov This compound acts by disrupting the cell membrane and inhibiting the biosynthesis of mycotoxins. nih.gov The position of the hydroxyl and methoxy (B1213986) groups on the benzaldehyde (B42025) ring appears to be critical for this activity.
Another research avenue has been the larvicidal properties of these compounds. Studies on 2-hydroxy-4-methoxybenzaldehyde and its derivatives have demonstrated their potential as larvicides against Anopheles gambiae, the mosquito vector for malaria. scispace.com Structure-activity relationship studies have revealed that modifications to the hydroxyl and aldehyde groups can significantly impact their potency. scispace.com
The synthesis of various derivatives, such as aroyl hydrazones from 4-hydroxy-3-methoxy-benzaldehyde (vanillin), has been explored for their antimicrobial activities. researchgate.netrsc.org These studies indicate that the presence and position of hydroxyl groups can enhance the antibacterial effects of these compounds. researchgate.netrsc.org Additionally, the synthesis of methylated and acetylated derivatives of natural bromophenols, which share the substituted benzaldehyde core, has been investigated for their antioxidant and anticancer activities. mdpi.com
Furthermore, research into resveratrol (B1683913) methoxy derivatives has shown that methylation of hydroxyl groups can enhance the anti-platelet and anti-cancer properties of the parent compound. nih.gov This suggests that the methoxy group in acetyl-hydroxy-methoxybenzaldehyde compounds could play a significant role in their biological effects. The synthesis of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines has also been explored, with some derivatives showing cytotoxic activity against tumor cells. mdpi.com
A thesis from 1953 detailed a synthesis of 3-acetyl-6-methoxybenzaldehyde, a closely related compound, utilizing the Fries reaction, with an aim towards developing herbicides from naturally occurring substances. vt.edu
The following table summarizes the key research findings for related compounds:
| Compound/Derivative Class | Research Focus | Key Findings |
| 2-Hydroxy-4-methoxybenzaldehyde | Antifungal Activity | Effective against Fusarium graminearum by destroying cell membranes and inhibiting mycotoxin biosynthesis. nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde & Derivatives | Larvicidal Activity | Shows activity against Anopheles gambiae larvae; structure-activity relationships have been explored. scispace.com |
| 4-Hydroxy-3-methoxy-benzaldehyde Aroyl Hydrazones | Antimicrobial Activity | Derivatives exhibit antimicrobial activity, with the hydroxyl group position influencing efficacy. researchgate.netrsc.org |
| Methylated/Acetylated Bromophenol Derivatives | Antioxidant & Anticancer | Synthesis and evaluation for potential therapeutic applications. mdpi.com |
| Resveratrol Methoxy Derivatives | Anti-platelet & Anticancer | Methylation of hydroxyl groups can enhance biological activity. nih.gov |
| (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines | Cytotoxic Activity | Certain derivatives show promise as antitumor agents. mdpi.com |
| 3-Acetyl-6-methoxybenzaldehyde | Herbicide Development | Synthesized with the goal of creating selective plant-killers based on natural products. vt.edu |
Current Knowledge Gaps Pertaining to this compound
Despite the extensive research into its isomers and related compounds, there is a significant lack of specific scientific literature and experimental data for this compound. The primary knowledge gaps include:
Biological Activity: There is a dearth of studies investigating the specific biological activities of this compound. Its potential as an antimicrobial, insecticidal, anticancer, or anti-inflammatory agent has not been systematically evaluated.
Mechanism of Action: Without data on its biological activity, the mechanism by which this compound might exert any biological effects is completely unknown.
Pharmacokinetics and Pharmacodynamics: There is no available information on how this compound is absorbed, distributed, metabolized, and excreted by living organisms, nor is there any data on its interaction with biological targets.
Comparative Studies: A direct comparison of the biological activity of this compound with its more studied isomers is necessary to understand the importance of the specific substitution pattern.
The absence of this fundamental research represents a significant gap in the scientific understanding of this particular substituted benzaldehyde. Future research should focus on the synthesis and thorough biological evaluation of this compound to determine if it possesses unique properties that distinguish it from its isomers and to unlock its potential applications in chemical biology and medicine.
Structure
3D Structure
Properties
CAS No. |
39503-41-8 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-acetyl-2-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O4/c1-6(12)7-3-4-9(14-2)8(5-11)10(7)13/h3-5,13H,1-2H3 |
InChI Key |
UCFCNBVUZPUTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)C=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 3 Acetyl 2 Hydroxy 6 Methoxybenzaldehyde and Its Structural Analogues
Total Synthesis Approaches for 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde and Related Isomers
The construction of the this compound framework and its isomers can be achieved through various synthetic routes, often involving multi-step pathways and classical condensation reactions.
The total synthesis of 3-acetyl-6-methoxybenzaldehyde, an isomer of the title compound, has been reported, notably utilizing the Fries reaction. vt.edu This multi-step approach highlights the strategic manipulation of functional groups on the benzene (B151609) ring to achieve the desired substitution pattern. A key precursor, 3-acetyl-6-methoxybenzoic acid, was synthesized and its identity confirmed through mixed melting point determination with an oxidation product of the natural compound. acs.org
Another synthetic strategy involves the formylation of substituted phenols. For instance, 2,6-dihydroxybenzaldehyde (B146741) can be synthesized from 1,3-dihydroxybenzene through a formylation reaction, followed by manipulation of protecting groups. google.com This intermediate is crucial for accessing various substituted hydroxybenzaldehydes. Similarly, 2-hydroxy-4-methoxybenzaldehyde (B30951) can be prepared from 2,4-dihydroxybenzaldehyde (B120756) by selective methylation using dimethyl sulfate (B86663) in the presence of potassium carbonate. chemicalbook.com The Reimer-Tiemann reaction on 4-methoxyphenol (B1676288) also yields 2-hydroxy-5-methoxybenzaldehyde, demonstrating another route to access these important building blocks. wikipedia.org
The synthesis of 3-acetyl-6-methoxybenzaldehyde was achieved from p-methoxyacetophenone through a sequence of nitration, reduction, diazotization, and subsequent reactions to introduce the aldehyde functionality. acs.org This pathway underscores the versatility of aromatic substitution reactions in constructing complex benzaldehyde (B42025) derivatives.
Table 1: Examples of Multi-Step Syntheses of Related Hydroxybenzaldehydes
| Target Compound | Precursor(s) | Key Reaction(s) | Reference(s) |
| 3-Acetyl-6-methoxybenzaldehyde | p-Methoxyacetophenone | Nitration, Reduction, Diazotization | acs.org |
| 2,6-Dihydroxybenzaldehyde | 1,3-Dihydroxybenzene | Formylation, Deprotection | google.com |
| 2-Hydroxy-4-methoxybenzaldehyde | 2,4-Dihydroxybenzaldehyde, Dimethyl sulfate | Methylation | chemicalbook.com |
| 2-Hydroxy-5-methoxybenzaldehyde | 4-Methoxyphenol | Reimer-Tiemann reaction | wikipedia.org |
Condensation reactions are fundamental in the synthesis of various benzoyl and acetyl aromatic compounds. The Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen, is a prominent example. wikipedia.org This reaction is instrumental in forming α,β-unsaturated ketones, which are valuable intermediates in organic synthesis. mdpi.comscitepress.org
For instance, the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-ones, is often achieved through a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone (B1666503). scitepress.orgrasayanjournal.co.in The reaction conditions, such as the choice of base (e.g., NaOH, KOH), can significantly influence the reaction yield. scitepress.orgrasayanjournal.co.in Solvent-free conditions have also been reported to provide quantitative yields in some Claisen-Schmidt reactions. wikipedia.org
The benzoin (B196080) condensation, another important reaction, involves the coupling of two aromatic aldehydes to form an α-hydroxy ketone. wikipedia.org While the classic example involves benzaldehyde, this reaction can be applied to other aromatic aldehydes.
These condensation reactions provide powerful tools for carbon-carbon bond formation, enabling the construction of more complex aromatic structures from simpler benzaldehyde and acetophenone precursors.
Derivatization Chemistry of this compound and its Precursors
The functional groups present in this compound—aldehyde, acetyl, hydroxyl, and methoxy (B1213986) groups—offer multiple sites for chemical modification. This allows for the synthesis of a diverse range of derivatives, including Schiff bases, hydrazones, and various heterocyclic systems.
The aldehyde group of this compound and its analogues readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.gov For example, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) reacts with 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine in refluxing ethanol (B145695) to yield the corresponding Schiff base. mdpi.com Similarly, condensation with 2,4,6-trimethylphenylamine produces a Schiff base derivative. nih.gov
Hydrazone derivatives are formed through the reaction of the aldehyde functionality with hydrazines or hydrazides. dergipark.org.tr For instance, 2-hydroxy-3-methoxybenzaldehyde reacts with 2,4-dinitrophenylhydrazine (B122626) to form the corresponding 2,4-dinitrophenylhydrazone. nih.govnih.gov The reaction of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide (B42300) yields 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC). irphouse.com The formation of hydrazones from various dihydroxybenzaldehydes and hydrazides like isonicotinic hydrazide has also been extensively studied, with different synthetic approaches including solution-based methods, mechanosynthesis, and solid-state melt reactions being explored. rsc.orgrsc.org
Table 2: Examples of Schiff Base and Hydrazone Derivatives
| Aldehyde Precursor | Amine/Hydrazine/Hydrazide | Product Type | Reference(s) |
| 2-Hydroxy-3-methoxybenzaldehyde | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosylamine | Schiff Base | mdpi.com |
| 2-Hydroxy-3-methoxybenzaldehyde | 2,4-Dinitrophenylhydrazine | Hydrazone | nih.govnih.gov |
| 2-Hydroxy-3-methoxybenzaldehyde | Thiosemicarbazide | Thiosemicarbazone | irphouse.com |
| 2,3-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Hydrazone | rsc.orgrsc.org |
The reactive nature of this compound and its analogues makes them valuable starting materials for the synthesis of a variety of heterocyclic compounds.
Thiazolopyrimidines: Benzylidene derivatives of thiazolopyrimidines can be synthesized from substituted benzaldehydes. For example, 2-hydroxy-3-methoxybenzaldehyde reacts with a thiazolo[3,2-a]pyrimidine hydrochloride in the presence of sodium hydroxide (B78521) and a catalytic amount of pyrrolidine (B122466) to form (2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines. nih.gov These compounds are of interest for their potential biological activities. japsonline.comscilit.comnih.gov
Coumarins: Coumarins can be synthesized from o-hydroxybenzaldehydes through various condensation reactions. sid.ir The Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds is a common method for coumarin (B35378) synthesis. nih.govresearchgate.netkjscollege.com For instance, the reaction of an o-hydroxybenzaldehyde with diethyl malonate can yield a coumarin derivative. researchgate.net Another approach involves the reaction of 2-hydroxybenzaldehydes with substituted phenylacetic acids in the presence of cyanuric chloride and N-methylmorpholine to afford 3-aryl coumarins. organic-chemistry.org
Oxadiazolines and Other Heterocycles: The acetyl group of compounds like 3-acetyl-6-bromo-2H-chromen-2-one can be utilized for the synthesis of other heterocyclic systems. mdpi.com While not directly involving this compound, this demonstrates the synthetic potential of the acetyl group in related aromatic compounds for constructing diverse heterocyclic frameworks.
The aromatic ring of this compound and its analogues is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are activating, ortho-, para-directing groups, while the acetyl and aldehyde groups are deactivating, meta-directing groups. The interplay of these substituents will govern the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and sulfonation. For example, the nitration of p-methoxyacetophenone, a structural analogue, occurs at the position ortho to the methoxy group. acs.org
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is also possible, particularly if a good leaving group is present on the aromatic ring and the ring is activated by electron-withdrawing groups. researchgate.net For example, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrates that the regioselectivity of nucleophilic substitution can be controlled by reaction conditions. rsc.org While direct nucleophilic substitution on the unsubstituted ring of this compound is challenging, this type of reaction becomes relevant for its halogenated or otherwise activated derivatives. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, which could be conceptually applied to the hydroxyl group of these aromatic compounds after conversion to a suitable leaving group. nih.govchemrxiv.org
Catalytic Methodologies in Organic Synthesis
While direct catalytic applications of this compound are not extensively documented in dedicated studies, its structural features—possessing ortho-hydroxyl, aldehyde, and acetyl functionalities—make it and its analogues prime candidates for the synthesis of sophisticated catalytic systems. The true catalytic potential of this class of compounds is realized upon their transformation into Schiff bases and subsequent coordination with transition metals. These derived metal complexes have shown significant efficacy in a variety of organic transformations, including oxidation, reduction, and asymmetric synthesis.
The presence of the salicylaldehyde (B1680747) moiety is crucial, as the ortho-hydroxyl group, in conjunction with the imine nitrogen of a derived Schiff base, creates a powerful bidentate chelation site for metal ions. This chelation stabilizes the metal center and can be tailored to influence the catalyst's electronic and steric properties, thereby controlling its activity and selectivity. Research on structurally similar compounds, such as derivatives of 2'-hydroxyacetophenone (B8834) and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), provides a clear blueprint for the potential catalytic applications of this compound.
Catalysis in Oxidation Reactions
Schiff base complexes derived from hydroxy- and methoxy-substituted aromatic aldehydes and ketones are effective catalysts for various oxidation reactions. Manganese complexes, in particular, have been investigated for the partial oxidation of cyclic hydrocarbons. For instance, a manganese Schiff base complex immobilized on a metal-organic framework has been successfully used as a recyclable catalyst for the oxidation of cyclooctene (B146475). ijcce.ac.ir Such catalysts are valued for their ability to facilitate selective oxidation to valuable products like epoxides or ketones under mild conditions. ijcce.ac.ir The catalyst's performance can be fine-tuned by altering reaction parameters such as temperature, solvent, and the choice of oxidant, which often includes environmentally benign options like hydrogen peroxide (H₂O₂) or molecular oxygen. ijcce.ac.ir
Ruthenium(III) Schiff base complexes derived from 2-hydroxyacetophenone (B1195853) have also demonstrated catalytic activity in the oxidation of cyclooctene and tetralin. orientjchem.org These findings underscore the versatility of the salicylaldehyde-type scaffold in designing catalysts for challenging oxidation transformations.
Table 1: Catalytic Oxidation of Alkenes using Analogue Metal-Schiff Base Complexes
| Catalyst Precursor | Substrate | Oxidant | Solvent | Product(s) | Conversion/Yield | Ref |
| Salicylaldehyde + 1,2-cyclohexanediamine (B1199290) + Cu(II) | Cyclooctene | TBHP | Acetonitrile | Epoxycyclooctane, Cycloocten-1-one | 89% Conversion | ijcce.ac.ir |
| 2-hydroxyacetophenone + ethylenediamine (B42938) + Ru(III) | Cyclooctene | - | - | Oxidized Products | Catalytically Active | orientjchem.org |
| Manganese Salen-type Complex | Cyclooctene | H₂O₂ | Acetonitrile | Cyclooctene oxide | - | ijcce.ac.ir |
Catalysis in Transfer Hydrogenation
Ruthenium(II) complexes featuring Schiff base ligands are well-known for their ability to catalyze transfer hydrogenation reactions, a crucial method for the reduction of ketones to secondary alcohols. A study on a Ru(II) complex with a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde demonstrated efficient catalysis for the transfer hydrogenation of various ketones, using 2-propanol as the hydrogen source. eurjchem.com The reaction typically requires a base co-catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to proceed effectively. eurjchem.com The catalytic system showed high yields for the reduction of several acetophenone derivatives. eurjchem.com
Table 2: Ru(II)-Catalyzed Transfer Hydrogenation of Ketones
| Catalyst | Substrate | Hydrogen Source | Base | Product | Yield (%) | Ref |
| Ru(II)-Schiff Base Complex | Acetophenone | 2-Propanol | KOH | 1-Phenylethanol | 95 | eurjchem.com |
| Ru(II)-Schiff Base Complex | 4-Methylacetophenone | 2-Propanol | KOH | 1-(p-Tolyl)ethanol | 94 | eurjchem.com |
| Ru(II)-Schiff Base Complex | 4-Methoxyacetophenone | 2-Propanol | KOH | 1-(4-Methoxyphenyl)ethanol | 92 | eurjchem.com |
| Ru(II)-Schiff Base Complex | 4-Chloroacetophenone | 2-Propanol | KOH | 1-(4-Chlorophenyl)ethanol | 96 | eurjchem.com |
| *Catalyst derived from ethyl-2-(2-hydroxy-3-methoxybenzylideneamino)-6-methyl-4,5,6-tetrahydrobenzo[b]thiophene-3-carboxylate. |
Asymmetric Catalysis
The synthesis of chiral Schiff base ligands and their metal complexes opens the door to asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. By incorporating a chiral moiety into the Schiff base ligand, catalysts can be designed to produce one enantiomer of a product in excess.
A prominent example is the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands for the asymmetric synthesis of non-natural, tailor-made α-amino acids. nih.govresearchgate.net This methodology has become a leading approach for accessing structurally diverse amino acids. nih.govehu.es The chiral ligand, often derived from a chiral amine, creates a chiral environment around the metal center, which directs the stereochemical outcome of alkylation or other modification reactions. nih.govresearchgate.net
Furthermore, chiral Schiff bases derived from o-vanillin (a structural isomer of the target compound's aldehyde portion) and chiral galactopyranosylamine have been synthesized and utilized as chiral auxiliaries in asymmetric [2+2] cycloaddition reactions, a key step in the synthesis of β-lactams. mdpi.com These examples highlight the significant potential of using derivatives of this compound in stereoselective synthesis. mdpi.comnih.gov
Table 3: Applications in Asymmetric Synthesis using Analogue Chiral Schiff Bases
| Reaction Type | Catalyst/Auxiliary | Reactants | Product Class | Stereoselectivity | Ref |
| Amino Acid Synthesis | Chiral Ni(II) Schiff Base Complex | Glycine Schiff Base, Electrophile | α-Amino Acids | High Diastereoselectivity | nih.govresearchgate.net |
| [2+2] Cycloaddition | Chiral Schiff Base from o-Vanillin | Imine, Ketenes | β-Lactams | Diastereoselective | mdpi.com |
| Cyclopropanation | Cu(I) / Chiral Schiff Base** | 2,5-dimethyl-2,4-hexadiene, Diazoacetate | Cyclopropane derivatives | Moderate Activity | nih.gov |
| N-(2-hydroxy-3-methoxybenzylidene)-2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine | |||||
| **Ligands derived from nitrobenzaldehydes and (1R,2R)-(-)-1,2-diaminocyclohexane |
Advanced Spectroscopic Characterization and Structural Analysis of 3 Acetyl 2 Hydroxy 6 Methoxybenzaldehyde and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides precise information about the connectivity and arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons will appear as multiplets in the downfield region, typically between δ 6.0 and 8.0 ppm, with their specific chemical shifts and coupling constants (J) providing information about their substitution pattern on the benzene (B151609) ring. The aldehydic proton is highly deshielded and will appear as a singlet further downfield, generally above δ 9.5 ppm. The acetyl group's methyl protons will resonate as a singlet in the upfield region, usually around δ 2.5 ppm. The methoxy (B1213986) group's protons will also appear as a singlet, typically between δ 3.5 and 4.0 ppm. The phenolic hydroxyl proton can exhibit a broad singlet over a wide range of chemical shifts, depending on the solvent and concentration, due to hydrogen bonding. For a related compound, 2-hydroxy-3-methoxybenzaldehyde (B140153), the ¹H NMR spectrum in CDCl₃ shows a phenolic hydroxyl proton at δ 11.87 ppm, an aldehydic proton at δ 9.92 ppm, aromatic protons between δ 6.97-7.18 ppm, and a methoxy group at δ 3.92 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the aldehyde and acetyl groups are the most deshielded, appearing in the δ 190-210 ppm region. The aromatic carbons will show signals between δ 110 and 165 ppm, with the carbon attached to the hydroxyl and methoxy groups appearing at the lower and higher ends of this range, respectively. The methyl carbons of the acetyl and methoxy groups will resonate in the upfield region, typically below δ 60 ppm. For instance, in 3-methoxybenzaldehyde, the aldehydic carbon appears at δ 193.0 ppm, while the aromatic carbons are observed between δ 112.9 and 159.8 ppm, and the methoxy carbon is at δ 55.4 ppm. rsc.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic CH | 9.5 - 10.5 (s) | 190 - 195 |
| Aromatic CH | 6.5 - 8.0 (m) | 110 - 160 |
| Phenolic OH | 10.0 - 12.0 (br s) | - |
| Acetyl CH ₃ | 2.4 - 2.7 (s) | 25 - 30 |
| Methoxy OCH ₃ | 3.8 - 4.1 (s) | 55 - 60 |
| Acetyl C =O | - | 200 - 210 |
| Aromatic C -O | - | 150 - 165 |
| Aromatic C -C=O | - | 120 - 140 |
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The sharp and strong absorption band for the aldehydic C-H stretch is typically observed around 2850 cm⁻¹ and 2750 cm⁻¹. The carbonyl (C=O) stretching vibrations of the acetyl and aldehyde groups will result in strong, sharp peaks in the region of 1650-1750 cm⁻¹. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent acetyl group can lower the frequency of the acetyl C=O stretch. The C=C stretching vibrations of the aromatic ring will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy group and the phenolic hydroxyl group will be visible in the 1000-1300 cm⁻¹ range. For a similar molecule, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, a broad band for the -OH group is seen at 3470 cm⁻¹, and C-O bending is observed at 1257 cm⁻¹. asianpubs.org
Interactive Table: Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |
| Aldehydic C-H | C-H stretch | 2810 - 2860 and 2710 - 2760 |
| Acetyl C=O | C=O stretch | ~1680 |
| Aldehydic C=O | C=O stretch | ~1660 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
| Methoxy/Phenolic C-O | C-O stretch | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Upon ionization, the molecule will form a molecular ion (M⁺), the peak of which will confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation pattern of the molecular ion provides valuable information about the compound's structure. Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules or radicals.
Expected fragmentation patterns include:
Loss of a methyl radical (•CH₃) from the acetyl group, resulting in an [M-15]⁺ ion.
Loss of a formyl radical (•CHO) from the aldehyde group, leading to an [M-29]⁺ ion.
Loss of an acetyl radical (•COCH₃) , resulting in an [M-43]⁺ ion.
Loss of a methoxy radical (•OCH₃) , giving an [M-31]⁺ ion.
Cleavage of the bond between the aromatic ring and the acetyl group , leading to characteristic acylium ions.
For a related derivative, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, the molecular ion peak was observed at m/z 300. asianpubs.org This suggests that the parent compound, this compound, would show a distinct molecular ion peak corresponding to its molecular weight.
Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 194.18 g/mol ).
| Fragment Ion | Mass Loss | Predicted m/z |
| [M]⁺ | - | 194 |
| [M-CH₃]⁺ | 15 | 179 |
| [M-CHO]⁺ | 29 | 165 |
| [M-OCH₃]⁺ | 31 | 163 |
| [M-COCH₃]⁺ | 43 | 151 |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the relative orientations of the acetyl, hydroxyl, methoxy, and aldehyde substituents.
Such a study would likely confirm the presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen of the adjacent acetyl group, forming a stable six-membered ring. This interaction would influence the conformation of the molecule and its packing in the crystal lattice. The crystal structure of a related compound, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, has been shown to be almost planar. asianpubs.org This suggests that this compound is also likely to have a largely planar molecular structure.
Interactive Table: Hypothetical Crystallographic Data for this compound.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
Complementary Spectroscopic Techniques in Analysis
In addition to the primary techniques discussed, other spectroscopic methods can provide further valuable information about the structure and electronic properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system and n-π* transitions of the carbonyl groups. The presence of auxochromic groups like -OH and -OCH₃ can cause a bathochromic (red) shift in the absorption maxima. For a derivative, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, an emission peak at 275 nm due to a π-π* transition was observed. asianpubs.org
Biological Activities and Molecular Mechanisms of 3 Acetyl 2 Hydroxy 6 Methoxybenzaldehyde and Its Analogues Preclinical and in Vitro
Antimicrobial Efficacy Investigations (Antibacterial, Antifungal, Antiviral)
Analogues of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde have demonstrated notable antimicrobial properties, with studies highlighting their potential against a range of pathogenic bacteria and fungi.
Research has shown that various benzaldehyde (B42025) derivatives can inhibit the growth of clinically relevant microorganisms. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), an isomer of the subject compound, has been shown to possess significant antibacterial and antifungal activity. nih.govnih.govnih.gov It effectively inhibits the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), and disrupts the formation of biofilms, which are crucial for microbial virulence. nih.gov Studies on Helicobacter pylori, a bacterium linked to gastric ulcers, also revealed that 2-hydroxy-4-methoxybenzaldehyde can inhibit its growth. nih.gov
In the realm of antifungal activity, HMB and other benzaldehyde analogues have shown efficacy against fungi such as Fusarium graminearum, a pathogen that affects cereal crops, and various species of Aspergillus and Penicillium. nih.govnih.govmdpi.com The presence and position of hydroxyl and methoxy (B1213986) groups on the benzaldehyde ring appear to be crucial for their antifungal potency. nih.govmdpi.com For example, a structure-activity analysis revealed that an ortho-hydroxyl group on the aromatic ring enhances antifungal activity. nih.gov
Table 1: Antimicrobial Activity of Benzaldehyde Analogues
| Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (MRSA) | Antibacterial, Antibiofilm | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Helicobacter pylori | Antibacterial | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | Antifungal | nih.gov |
| 2-Hydroxy-3-methoxybenzaldehyde (B140153) | Filamentous fungi | Antifungal | nih.gov |
| 3,5-Dimethoxybenzaldehyde | Filamentous fungi | Antifungal | nih.gov |
The antimicrobial effects of these benzaldehyde analogues are attributed to their interaction with specific cellular targets and pathways. In fungi, one of the key mechanisms is the disruption of ergosterol (B1671047) biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to membrane damage and cell death. Transcriptome analysis of Fusarium graminearum treated with 2-hydroxy-4-methoxybenzaldehyde revealed a significant reduction in ergosterol levels. researchgate.net
Furthermore, these compounds can interfere with the redox metabolism of microbial cells. nih.gov Studies have shown that antifungal benzaldehydes can disrupt cellular antioxidation systems, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.gov In the case of 2-hydroxy-4-methoxybenzaldehyde's effect on F. graminearum, an increase in intracellular ROS and hydrogen peroxide content was observed. researchgate.net Another identified target is the cell wall integrity pathway, where certain benzaldehydes have been shown to chemosensitize fungi to other antifungal agents that disrupt the cell wall. mdpi.commedchemexpress.com
Anticancer and Cytotoxic Potentials in Cell Line Models
Analogues of this compound have also been investigated for their potential as anticancer agents, demonstrating cytotoxic effects in various cancer cell line models.
A significant body of research indicates that benzaldehyde derivatives and related compounds can induce apoptosis, or programmed cell death, in cancer cells. For example, a synthetic benzothiazole (B30560) derivative, 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to induce apoptosis in human leukemia HL-60 and U937 cells. nih.gov This induction of apoptosis is often mediated through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases. nih.gov
Another study on a newly synthesized quinolin-4-one derivative, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one, also demonstrated the induction of apoptosis in HL-60 cells through the generation of oxidative stress. nih.gov
Table 2: Cytotoxic and Apoptotic Effects of Related Compounds
| Compound | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile | Human leukemia (HL-60, U937) | Apoptosis induction | ROS generation, mitochondrial pathway | nih.gov |
| 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one | Human leukemia (HL-60) | Apoptosis induction | Oxidative stress | nih.gov |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | Various human cancer cell lines | Anticancer activity | Not specified | nih.gov |
The anticancer activity of these compounds is linked to their interaction with specific cancer-related signaling pathways. The activation of p38 Mitogen-Activated Protein Kinase (MAPK) has been identified as a key event in the apoptotic activity of some benzothiazole derivatives. nih.gov Similarly, the upregulation of the p38 MAPK signaling pathway was observed in the apoptotic process induced by 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one in leukemia cells. nih.gov These findings suggest that the modulation of stress-activated protein kinase pathways is a crucial aspect of the anticancer mechanism of these compounds.
Antioxidant Properties and Reactive Oxygen Species Modulation
Several analogues of this compound have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals and modulate reactive oxygen species (ROS).
The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, two flavonoids isolated from Cleistocalyx operculatus, 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF), exhibited potent DPPH radical scavenging activity. nih.gov These compounds also demonstrated the ability to scavenge superoxide (B77818) radicals. nih.gov
Another related compound, 2-(hydroxymethyl)-3-methoxybenzaldehyde, has been reported as a potent scavenger of various physiologically relevant free radicals, including superoxide, hydroxyl, and nitric oxide. nih.gov This compound also exhibited secondary antioxidant activities such as reducing power and metal chelating activity. nih.gov The antioxidant properties of these molecules contribute to their cytoprotective effects against oxidative stress. nih.gov
Table 3: Antioxidant Activity of Benzaldehyde Analogues and Related Compounds
| Compound | Antioxidant Assay | Key Findings | Reference |
|---|---|---|---|
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH radical scavenging, Superoxide scavenging | Potent radical scavenging activity | nih.gov |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | DPPH radical scavenging, Superoxide scavenging | Potent radical scavenging activity | nih.gov |
| 2-(hydroxymethyl)-3-methoxybenzaldehyde | Superoxide, hydroxyl, nitric oxide scavenging | Potent free radical scavenger | nih.gov |
| 2-Hydroxy-4-methoxybenzaldehyde | DPPH free radical scavenging, β-carotene bleaching | Moderate antioxidant activity | nih.gov |
Free Radical Scavenging Activities
In vitro studies are crucial for determining the direct free radical scavenging capabilities of a compound. Common assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and various methods to assess the scavenging of reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.
Role in Oxidative Stress Regulation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov ROS, including superoxide anions, hydrogen peroxide, and hydroxyl radicals, can inflict damage upon cellular components like lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases. nih.gov Antioxidant compounds can mitigate oxidative stress by directly neutralizing ROS or by modulating cellular antioxidant defense mechanisms.
Currently, there is a lack of preclinical and in vitro studies specifically investigating the role of this compound in the regulation of oxidative stress. While its structural features suggest potential antioxidant activity, further research is required to elucidate its effects on cellular models of oxidative stress, including its ability to modulate intracellular ROS levels and influence antioxidant enzyme expression.
Enzyme Inhibition Studies
Lipoxygenase Inhibition (e.g., 12-LOX)
Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators, such as leukotrienes and lipoxins, which are involved in inflammatory processes. The inhibition of LOX enzymes is a therapeutic strategy for various inflammatory diseases.
There are no available preclinical or in vitro research findings on the lipoxygenase inhibitory activity of this compound in the scientific literature.
Other Enzymatic Targets (e.g., IRE-1α)
Inositol-requiring enzyme 1α (IRE1α) is a key sensor of endoplasmic reticulum (ER) stress and plays a critical role in the unfolded protein response (UPR). The endoribonuclease (RNase) activity of IRE1α is a potential therapeutic target for diseases associated with ER stress, including cancer and inflammatory conditions.
Aromatic ring systems containing hydroxy-aldehyde moieties, collectively known as hydroxy aryl aldehydes (HAAs), have been identified as a class of molecules that can selectively inhibit the RNase activity of IRE1α. nih.govnih.gov Structural studies have revealed that these inhibitors bind to a shallow pocket at the RNase active site. nih.gov An analogue of the subject compound, 6-Bromo-2-hydroxy-3-methoxybenzaldehyde , has been identified as a potent IRE-1α inhibitor with an IC50 of 0.08 μM. selleck.co.jpmedchemexpress.com This finding suggests that the 2-hydroxy-benzaldehyde scaffold, which is present in this compound, is a key pharmacophore for IRE1α inhibition. However, direct in vitro studies confirming the inhibitory activity of this compound against IRE-1α have not been reported.
Plant Biological Regulation (e.g., Growth Inhibition)
This compound has been identified as a naturally occurring plant growth inhibitor. It was first isolated from the leaves of Encelia farinosa, a desert shrub. nih.gov Its presence in the leaves is thought to play a role in allelopathy, where a plant releases biochemicals to inhibit the growth of neighboring plants, thereby reducing competition for resources. The inhibitory effect of this compound on plant growth highlights its potential as a natural herbicide or a lead compound for the development of new plant growth regulators.
Antileishmanial and Ovicidal Activities in Model Organisms
While direct studies on the antileishmanial and ovicidal activities of this compound are lacking, research on its structural analogues provides some insights into its potential biological activities in these areas.
Several derivatives of vanillin (B372448), which share the methoxybenzaldehyde core structure, have been synthesized and evaluated for their in vitro antileishmanial activity against various Leishmania species. scielo.brresearchgate.net These studies indicate that the benzaldehyde scaffold can be a promising starting point for the development of new antileishmanial agents.
In the context of ovicidal activity, 2-Hydroxy-4-methoxybenzaldehyde , a close structural analogue, has demonstrated significant ovicidal effects against the eggs of the malaria vector, Anopheles gambiae. biorxiv.orgbiorxiv.org The presence of both a hydroxyl and a methoxy group on the benzaldehyde ring appears to be important for this activity. This suggests that this compound may also possess similar properties, although this requires experimental verification.
Structure Activity Relationship Sar Studies for 3 Acetyl 2 Hydroxy 6 Methoxybenzaldehyde Derivatives
Impact of Aromatic Substituents on Biological Potency
The nature, position, and electronic properties of substituents on the aromatic ring of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde derivatives are critical determinants of their biological efficacy. Studies on various classes of aromatic compounds, including chalcones and other benzaldehyde (B42025) derivatives, have consistently demonstrated that modifications to the benzene (B151609) ring can significantly alter their antimicrobial, antioxidant, and cytotoxic profiles.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic ring, thereby influencing the compound's interaction with biological targets. For instance, in a series of benzylideneacetophenone derivatives, the presence of electron-donating groups at the para-position of both aromatic rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov Conversely, for certain antifungal acylhydrazones, halogen substituents (electron-withdrawing) on the aromatic rings were crucial for potent activity. nih.gov
In the context of this compound, introducing substituents at positions 4 and 5 of the benzene ring could lead to derivatives with varied biological activities. For example, the introduction of a halogen atom (e.g., chlorine, bromine) could enhance antibacterial or antifungal properties, a trend observed in other salicylaldehyde (B1680747) derivatives. nih.gov Conversely, the addition of another methoxy (B1213986) or hydroxyl group might bolster antioxidant potential.
Table 1: Hypothetical Impact of Aromatic Substituents on the Antimicrobial Activity of this compound Derivatives
| Substituent at C4/C5 | Electronic Effect | Predicted Impact on Antimicrobial Potency |
| -H (unsubstituted) | Neutral | Baseline activity |
| -Cl, -Br | Electron-withdrawing | Potential for increased activity |
| -NO₂ | Strongly electron-withdrawing | Potential for significantly increased activity |
| -CH₃ | Electron-donating | Activity may decrease or remain unchanged |
| -OCH₃ | Electron-donating | Activity may decrease or be specific to certain microbes |
| -OH | Electron-donating | Potential for increased antioxidant and specific antimicrobial activity |
Role of the Hydroxyl and Methoxy Groups in Activity Modulation
The phenolic hydroxyl (-OH) and the methoxy (-OCH₃) groups at positions 2 and 6, respectively, are key functional groups that significantly contribute to the biological profile of this compound.
The hydroxyl group is a common feature in many biologically active natural products and synthetic compounds. Its ability to donate a hydrogen atom makes it a crucial player in the antioxidant activity of phenolic compounds by scavenging free radicals. Furthermore, the hydroxyl group can participate in hydrogen bonding interactions with the active sites of enzymes and receptors, which is often a critical factor for biological potency. In a study of aromatic acylhydrazones, a 2-hydroxyl group on one of the aromatic rings was found to be essential for antifungal activity. nih.gov
The methoxy group , while also influencing the electronic properties of the aromatic ring, imparts lipophilicity to the molecule. This can affect the compound's ability to cross cell membranes and reach its intracellular target. The position of the methoxy group is also critical. In some resveratrol (B1683913) derivatives, methylation of specific hydroxyl groups led to enhanced anti-platelet activity, while methylation of others had no significant effect. nih.gov In the case of this compound, the interplay between the hydroxyl and methoxy groups likely creates a specific electronic and steric environment that is crucial for its activity.
Modification of these groups, such as acetylation of the hydroxyl group or demethylation of the methoxy group, would be expected to significantly alter the biological activity. Acetylation, for example, can increase lipophilicity and potentially improve cellular uptake, which in some phenolic compounds has been shown to enhance or maintain antithrombotic activity. nih.govresearchgate.net
Table 2: Predicted Influence of Hydroxyl and Methoxy Group Modifications on Biological Activity
| Modification | Predicted Change in Physicochemical Properties | Potential Impact on Biological Activity |
| O-acetylation of the hydroxyl group | Increased lipophilicity | May enhance cell permeability and alter target binding |
| O-methylation of the hydroxyl group | Increased lipophilicity, loss of H-bonding donor | Likely to decrease antioxidant activity but may affect other activities |
| Demethylation of the methoxy group | Increased polarity, introduction of a new H-bonding donor | May increase antioxidant activity but could reduce cell permeability |
Influence of the Acetyl and Aldehyde Functionalities on Biological Profiles
The acetyl (-COCH₃) and aldehyde (-CHO) groups at positions 3 and 1, respectively, are key electrophilic centers that can engage in various interactions with biological macromolecules.
The aldehyde functionality is highly reactive and can form Schiff bases with primary amino groups, such as those found in the side chains of lysine (B10760008) residues in proteins. This covalent interaction can lead to irreversible inhibition of enzymes or disruption of protein function, which is a mechanism of action for some antimicrobial agents. However, the reactivity of the aldehyde can also contribute to cytotoxicity. In some contexts, the hydroxymethoxy moiety has been found to exhibit greater free radical scavenging activity than an aldehyde group. nih.gov
Comparative studies where the acetyl or aldehyde group is reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups would be instrumental in defining their precise roles in the biological activity of this class of compounds.
Table 3: Hypothetical Biological Profiles Based on Acetyl and Aldehyde Group Modifications
| Modification | Functional Group Change | Predicted Effect on Biological Profile |
| Reduction of aldehyde | -CHO → -CH₂OH | Likely decrease in antimicrobial activity due to loss of reactive center; potential change in other activities. |
| Oxidation of aldehyde | -CHO → -COOH | Increased polarity; potential for different target interactions (e.g., ionic bonding). |
| Reduction of acetyl | -COCH₃ → -CH(OH)CH₃ | Introduction of a new chiral center and H-bonding donor; potential for altered target binding. |
| Conversion of aldehyde to oxime | -CHO → -CH=NOH | Change in steric and electronic properties; may lead to new biological activities. |
Stereochemical Considerations in Activity
Stereochemistry can play a crucial role in the biological activity of molecules, as biological targets such as enzymes and receptors are chiral and often exhibit stereospecific binding. While the parent compound, this compound, is achiral, the introduction of chiral centers through modification of its functional groups could lead to enantiomers or diastereomers with different biological potencies.
For instance, reduction of the acetyl group to a secondary alcohol would create a chiral center, resulting in (R)- and (S)-enantiomers. These enantiomers could exhibit different affinities for a specific biological target, leading to stereoselective activity. Such stereoselectivity has been observed in the formation of imidazolidin-4-ones from substituted benzaldehydes and primaquine (B1584692) alpha-aminoamides, where intramolecular hydrogen bonding played a key role in directing the stereochemical outcome. nih.gov
Furthermore, if derivatives of this compound were to be synthesized with bulky substituents that restrict the rotation of the acetyl or aldehyde group, atropisomerism could arise, potentially leading to isomers with distinct biological activities. While there is no specific literature on the stereochemical aspects of this particular compound's derivatives, it remains an important consideration in the design of new, more potent analogs. In the synthesis of polysubstituted tetrahydroquinolines from aliphatic aldehydes and aromatic amines, a stereoselective route was established, highlighting the importance of controlling stereochemistry in complex molecular architectures. nih.gov
Computational Chemistry and Molecular Modeling of 3 Acetyl 2 Hydroxy 6 Methoxybenzaldehyde
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand with a biological target, typically a protein or nucleic acid.
In the context of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde, molecular docking could be employed to explore its potential as an inhibitor or modulator of various enzymes or receptors. For instance, studies on other benzaldehyde (B42025) derivatives have revealed their potential to interact with a range of biological targets. The binding interactions of benzyloxybenzaldehyde derivatives with Aldehyde Dehydrogenase (ALDH) isoforms, which are implicated in cancer, have been explored. mdpi.com These studies have shown that the benzaldehyde core can form crucial pi-pi stacking interactions with aromatic residues like phenylalanine in the active site of the enzyme. mdpi.com Similarly, acylhydrazone derivatives of other complex molecules have been shown through molecular docking to form hydrogen bonds with the coat protein of the Tobacco Mosaic Virus. mdpi.com
A hypothetical molecular docking study of this compound could reveal key interactions, as outlined in the table below, which are extrapolated from findings on analogous compounds.
| Potential Biological Target | Key Interacting Residues (Hypothetical) | Types of Interactions | Potential Therapeutic Area |
| Aldehyde Dehydrogenase (ALDH) | Phenylalanine, Leucine, Cysteine, Threonine | Pi-pi stacking, Hydrophobic interactions, Hydrogen bonds | Cancer |
| Cyclooxygenase-2 (COX-2) | Arginine, Valine, Serine | Hydrogen bonds, Van der Waals forces | Anti-inflammatory |
| Phenoloxidase | Histidine, Phenylalanine | Coordination with copper ions, Hydrophobic interactions | Agriculture (Insecticide) |
These simulated interactions would be crucial in predicting the biological activity of this compound and in guiding the synthesis of more potent analogues.
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity.
For this compound, DFT calculations could elucidate its structural and electronic characteristics. For example, a study on the antiradical properties of flavonoid derivatives utilized DFT to calculate descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO-LUMO gap is generally associated with higher chemical reactivity.
The following table summarizes key molecular descriptors that could be calculated for this compound using DFT and their implications.
| Calculated Property | Significance | Example Application |
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | Foundation for more advanced computational studies like molecular docking. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. | Predicting the antioxidant potential of the compound. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions prone to electrophilic and nucleophilic attack. | Understanding intermolecular interactions and reaction mechanisms. |
| Mulliken Atomic Charges | Describes the distribution of electron charge among the atoms in the molecule. | Elucidating the role of specific atoms in chemical reactions. |
These quantum chemical calculations would provide a fundamental understanding of the molecule's intrinsic properties, which underpins its chemical behavior and biological activity.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes in both the ligand and the receptor upon binding, the stability of the ligand-receptor complex, and the role of solvent molecules in the binding process.
An MD simulation of this compound bound to a hypothetical target protein could provide the following insights:
| Simulation Output | Information Gained | Relevance |
| Root Mean Square Deviation (RMSD) | Stability of the ligand-protein complex over time. | Predicts the residence time of the ligand in the binding pocket. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues in the protein. | Identifies key residues involved in ligand binding and protein function. |
| Hydrogen Bond Analysis | The dynamics and persistence of hydrogen bonds between the ligand and receptor. | Quantifies the contribution of hydrogen bonding to binding affinity. |
| Binding Free Energy Calculations (e.g., MM/PBSA) | An estimation of the binding affinity of the ligand to the receptor. | Ranks potential drug candidates based on their predicted potency. |
These simulations would offer a dynamic picture of the ligand-receptor interaction, complementing the static view provided by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to various classes of phenolic and benzaldehyde compounds. For instance, a 3D-QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors identified the steric and electrostatic fields as important determinants of their inhibitory activity. nih.gov Another QSAR study on phenolic compounds correlated their antioxidant activity with descriptors related to drug-likeness, molecular fingerprints, and physicochemical properties. nih.gov
A QSAR model for a series of analogues of this compound could be developed to predict a specific biological activity, such as antimicrobial or anticancer effects. The process would involve:
Data Collection: Synthesizing a series of analogues and experimentally measuring their biological activity.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive model.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
The resulting QSAR model, often represented by a mathematical equation, would provide valuable insights into the structure-activity relationship and guide the design of more potent compounds.
| QSAR Descriptor Type | Examples | Potential Influence on Activity |
| Electronic | Dipole moment, Partial charges | Electrostatic interactions with the biological target. |
| Steric | Molecular volume, Surface area | The fit of the molecule within the binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | The ability of the molecule to cross cell membranes. |
| Topological | Connectivity indices | The overall shape and branching of the molecule. |
Supramolecular Interactions and Crystal Packing Analysis
The study of supramolecular interactions and crystal packing provides insights into how molecules organize themselves in the solid state. This is crucial for understanding the physical properties of a compound, such as its solubility and melting point, and can also provide clues about its intermolecular interactions in a biological context.
A hypothetical crystal structure analysis of this compound would likely reveal a network of non-covalent interactions, as summarized below:
| Type of Interaction | Atoms/Groups Involved | Effect on Crystal Structure |
| Intramolecular Hydrogen Bond | Hydroxyl group (donor) and Acetyl/Aldehyde oxygen (acceptor) | Planarization of the molecule and influence on conformational preference. |
| Intermolecular Hydrogen Bonds | Hydroxyl or Carbonyl groups | Formation of chains or sheets of molecules. |
| C-H···O Interactions | Methoxy (B1213986) or acetyl methyl groups and carbonyl oxygens | Stabilization of the three-dimensional crystal lattice. |
| π-π Stacking | Aromatic rings of adjacent molecules | Contribution to the cohesive energy of the crystal. |
Understanding these interactions is fundamental for solid-state characterization and for the rational design of crystalline materials with desired properties.
Emerging Research Directions and Future Prospects for 3 Acetyl 2 Hydroxy 6 Methoxybenzaldehyde
Development of Novel Derivatized Scaffolds for Enhanced Bioactivity
A primary focus of future research will be the chemical modification of the 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde core to generate libraries of novel derivatives with enhanced biological activities. The presence of multiple reactive sites—the aldehyde, the acetyl group, and the phenolic hydroxyl group—offers a rich platform for structural diversification. Drawing inspiration from analogous 2-hydroxybenzaldehyde and vanillin (B372448) isomers, several derivatization strategies can be envisioned. nih.govinnovareacademics.in
One promising approach involves the synthesis of Schiff bases by condensing the aldehyde group with various primary amines. nih.gov This reaction is often straightforward and allows for the introduction of a wide array of functional groups, which can modulate the compound's lipophilicity, electronic properties, and steric profile. These modifications are crucial for tuning the molecule's interaction with biological targets. For instance, creating Schiff bases with heterocyclic amines, such as aminopyridines or aminopyrazines, could lead to compounds with novel metal-chelating or enzyme-inhibiting properties. nih.gov
Another key strategy is the modification of the acetyl group. This could involve reduction to an alcohol, conversion to an oxime, or its use as a handle for further annulation reactions to build more complex heterocyclic systems fused to the benzene (B151609) ring. Research on related phenolic compounds has shown that such modifications can significantly impact bioactivity.
Furthermore, the phenolic hydroxyl group can be derivatized to form ethers or esters, which can act as prodrugs, improving bioavailability and metabolic stability. The strategic combination of these modifications could lead to the development of scaffolds with significantly enhanced potency and selectivity for specific biological targets.
Investigation of New Therapeutic Applications Beyond Current Findings
While the pharmacological profile of this compound is largely uncharacterized, the known biological activities of structurally similar compounds provide a rational basis for exploring its therapeutic potential. Isomers and related benzaldehydes, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) (an isomer of vanillin), have demonstrated a wide spectrum of medicinal properties, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.net
Future investigations should therefore include comprehensive screening of this compound and its derivatives for a range of biological activities. Key areas of interest include:
Anticancer Activity: Many phenolic compounds and their derivatives exhibit cytotoxicity against various cancer cell lines. The potential of this scaffold to chelate metal ions or generate reactive oxygen species could be explored as a mechanism for anticancer action.
Antimicrobial Properties: The aldehyde and hydroxyl functionalities are common in natural antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi could reveal potential applications in infectious disease.
Neuroprotective Effects: Substituted benzaldehydes have been investigated for their potential in managing neurodegenerative diseases like Alzheimer's. researchgate.net Exploring the ability of these compounds to inhibit enzymes like acetylcholinesterase or to mitigate oxidative stress in neuronal cells is a promising research avenue.
Anti-inflammatory and Antioxidant Activity: The phenolic hydroxyl group suggests inherent antioxidant potential. This could be quantified, and its ability to modulate inflammatory pathways could be investigated, pointing towards applications in chronic inflammatory conditions.
The table below summarizes potential therapeutic applications for investigation, based on activities observed in analogous compounds.
| Therapeutic Area | Rationale based on Analogous Compounds | Potential Molecular Targets |
| Oncology | Dihydropyrimidine derivatives of 2-hydroxybenzaldehydes show anticancer activity. researchgate.net | DNA, Tubulin, Kinases |
| Infectious Diseases | Schiff base derivatives of hydroxybenzaldehydes exhibit antibacterial and antifungal properties. researchgate.net | Bacterial cell wall enzymes, Fungal membranes |
| Neurology | Vanillin isomers are studied for acetylcholinesterase inhibition and neuroprotection. researchgate.net | Acetylcholinesterase, Monoamine oxidase |
| Inflammatory Disorders | Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects. researchgate.net | Cyclooxygenase (COX), Lipoxygenase (LOX) |
Advanced Synthetic Methodologies for Sustainable Production
As interest in this compound and its derivatives grows, the development of efficient, scalable, and environmentally friendly synthetic routes will become crucial. Traditional methods for synthesizing substituted benzaldehydes can sometimes involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste.
Future research should focus on applying the principles of green chemistry to its synthesis. mdpi.com This could involve:
Catalytic Reactions: Employing recyclable solid acid or base catalysts to replace hazardous mineral acids or bases in key synthetic steps like formylation or acylation.
Alternative Solvents: Exploring the use of greener solvents such as water, supercritical fluids, or bio-based solvents to minimize the reliance on volatile organic compounds. mdpi.com
One-Pot Reactions: Designing multi-component reactions where several chemical transformations occur in a single reaction vessel. For example, a one-pot Biginelli-type reaction could potentially be adapted to synthesize complex heterocyclic derivatives directly from the parent aldehyde, an active methylene (B1212753) compound, and urea (B33335) or thiourea. researchgate.net
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing.
These advanced methodologies would not only reduce the environmental footprint of the synthesis but also potentially lower production costs, making the compound and its derivatives more accessible for extensive research and development.
Deeper Elucidation of In Vivo Mechanisms (Preclinical Models)
Once promising in vitro bioactivity is identified for this compound or its derivatives, the next critical step will be to validate these findings in vivo using preclinical animal models. These studies are essential to understand the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), assess its efficacy in a biological system, and identify any potential toxicity.
For instance, if a derivative shows potent anticancer activity in cell culture, its effect on tumor growth would be evaluated in rodent models. Similarly, if a compound exhibits promising anticonvulsant properties in vitro, its ability to prevent seizures would be tested in established animal models of epilepsy. nih.gov These preclinical studies provide the necessary data to bridge the gap between initial laboratory discoveries and potential clinical applications, offering a deeper understanding of the compound's mechanism of action and its therapeutic window.
Computational Design and Predictive Modeling for Targeted Synthesis
Computational chemistry and molecular modeling are powerful tools that can significantly accelerate the drug discovery process. In the context of this compound, these approaches can be used to rationalize structure-activity relationships (SAR) and to guide the synthesis of new derivatives with improved properties.
Molecular Docking: If a biological target (e.g., an enzyme active site) is identified, molecular docking simulations can predict how different derivatives of the scaffold would bind. This can help prioritize the synthesis of compounds that are most likely to be active.
Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, QSAR models can be built to correlate their chemical structures with their biological activities. These models can then be used to predict the activity of virtual, yet-to-be-synthesized compounds.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This allows researchers to identify and filter out compounds with potentially poor pharmacokinetic profiles or toxicity issues early in the design phase, saving time and resources.
By integrating these computational methods into the research workflow, scientists can move from random screening to a more rational, targeted approach for designing novel therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde in laboratory settings?
- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Ensure proper ventilation and avoid inhalation of dust or vapors. In case of skin exposure, wash immediately with water for ≥15 minutes. Store in sealed containers away from ignition sources to prevent electrostatic discharge .
Q. How can researchers purify this compound after synthesis?
- Methodological Answer : Recrystallization using ethanol or methanol is effective due to its moderate solubility in polar solvents. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) can resolve impurities. Confirm purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and HPLC (C18 column, UV detection at 280 nm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks: aldehyde proton (~9.8 ppm), acetyl group (δ ~2.5 ppm), and methoxy protons (δ ~3.8 ppm).
- IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ (acetyl) and ~1660 cm⁻¹ (aldehyde).
- Mass Spec : Expect molecular ion [M+H]⁺ at m/z 208.1 (C₁₀H₁₀O₄) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) may explain discrepancies. Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, the hydroxyl proton (δ ~12 ppm in DMSO) may be absent in CDCl₃ due to exchange broadening. Compare with structurally analogous compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde, δ 10.2 ppm for aldehyde) .
Q. What experimental design is recommended to assess the compound’s stability under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis (loss of absorbance at λ_max ~300 nm) and HPLC. Acidic conditions may hydrolyze the acetyl group, while alkaline conditions could demethylate the methoxy group. Use LC-MS to identify degradation products .
Q. How to address contradictory bioactivity results in literature for derivatives of this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. Test the compound alongside positive controls (e.g., quercetin for antioxidant assays). Evaluate dose-response curves (1–100 µM) and confirm target engagement via molecular docking studies using crystallographic data of relevant enzymes (e.g., tyrosinase or COX-2) .
Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles for this compound?
- Methodological Answer : Solubility discrepancies arise from solvent purity, temperature, and crystallization history. For accurate data, use saturated solutions equilibrated at 25°C for 24 hours. Filter undissolved material and quantify via gravimetry or UV calibration. Note that solubility in DMSO (commonly used in bioassays) may exceed 50 mg/mL, while aqueous solubility is limited (~0.1 mg/mL) .
Synthesis Optimization
Q. What strategies improve the yield of this compound in Friedel-Crafts acetylation?
- Methodological Answer : Use Lewis acids like AlCl₃ (1.2 equiv) in anhydrous dichloromethane. Protect the hydroxyl group with a trimethylsilyl (TMS) ether before acetylation to prevent side reactions. Quench with ice-cold water and extract with ethyl acetate. Typical yields range from 60–75% after purification .
Ecological and Disposal Considerations
Q. How should waste containing this compound be managed in compliance with environmental regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
